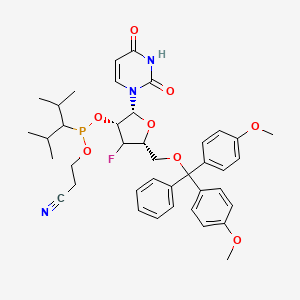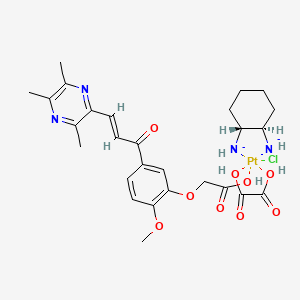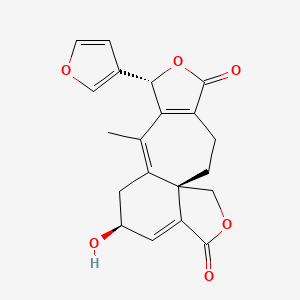
6,7-Dihydrosalviandulin E
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydrosalviandulin E is a neo-clerodane related diterpenoid. It can be isolated from the aerial parts of Salvia leucantha, a plant belonging to the Lamiaceae family . This compound has garnered interest due to its unique structure and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydrosalviandulin E typically involves the extraction from the aerial parts of Salvia leucantha . The specific synthetic routes and reaction conditions for laboratory synthesis are not well-documented in the available literature. the compound can be isolated using standard extraction and purification techniques such as solvent extraction, chromatography, and crystallization.
Industrial Production Methods
Industrial production methods for this compound are not extensively detailed in the literature. Given its natural occurrence, large-scale extraction from plant sources remains a plausible method. Advances in synthetic biology and metabolic engineering could potentially offer alternative production methods in the future.
化学反応の分析
Types of Reactions
6,7-Dihydrosalviandulin E, like other diterpenoids, can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
The specific reagents and conditions for these reactions are not explicitly detailed in the available sources. general reagents for oxidation (e.g., potassium permanganate, chromium trioxide), reduction (e.g., sodium borohydride, lithium aluminum hydride), and substitution (e.g., halogenating agents, nucleophiles) can be employed.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For instance, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce alcohols or alkanes.
科学的研究の応用
6,7-Dihydrosalviandulin E has several scientific research applications, including:
Chemistry: Used as a reference compound for studying neo-clerodane diterpenoids
Biology: Investigated for its potential biological activities, including antitrypanosomal properties.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Could be used in the development of new pharmaceuticals or agrochemicals.
作用機序
The exact mechanism of action of 6,7-Dihydrosalviandulin E is not fully elucidated. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antitrypanosomal activity suggests it may interfere with the metabolic processes of Trypanosoma brucei brucei .
類似化合物との比較
6,7-Dihydrosalviandulin E can be compared with other neo-clerodane diterpenoids, such as:
Salvileucalin A: Another diterpenoid isolated from Salvia leucantha
Butanoyl 3,4-dihydrosalviandulin E: An analogue with potential antitrypanosomal activity.
特性
分子式 |
C20H18O6 |
|---|---|
分子量 |
354.4 g/mol |
IUPAC名 |
(1S,7R,12S)-7-(furan-3-yl)-12-hydroxy-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,8]heptadeca-4(8),9,13-triene-5,15-dione |
InChI |
InChI=1S/C20H18O6/c1-10-14-6-12(21)7-15-19(23)25-9-20(14,15)4-2-13-16(10)17(26-18(13)22)11-3-5-24-8-11/h3,5,7-8,12,17,21H,2,4,6,9H2,1H3/t12-,17-,20-/m0/s1 |
InChIキー |
MFQDCAZBAYEZEN-JTBRQZTESA-N |
異性体SMILES |
CC1=C2C[C@@H](C=C3[C@@]2(CCC4=C1[C@@H](OC4=O)C5=COC=C5)COC3=O)O |
正規SMILES |
CC1=C2CC(C=C3C2(CCC4=C1C(OC4=O)C5=COC=C5)COC3=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




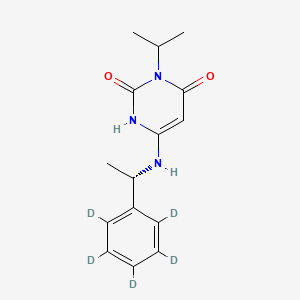
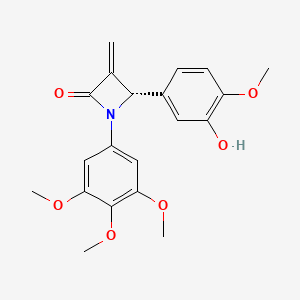
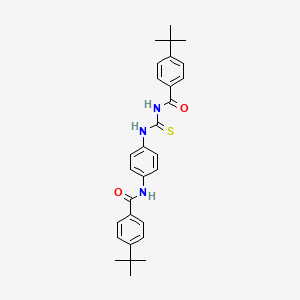
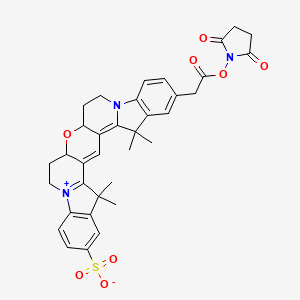


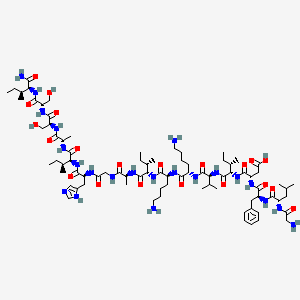

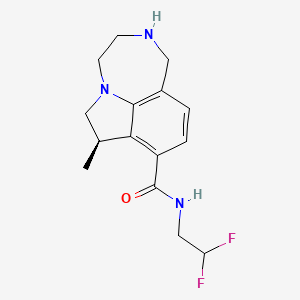
![[(1E,3R,4R,6R,7Z,9Z,11E)-3,6-dihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate](/img/structure/B12384982.png)
